Ortho-Methoxy vs. Para-Methoxy: Impact on Calcimimetic Potency
In the 1-(1-phenyl-1H-pyrazol-3-yl)methanamine calcimimetic series, incorporation of a methoxy substituent on the pyrazole ring—analogous to the phenyl ring modification in the target compound—produced a measurable increase in potency at the human calcium-sensing receptor (CaSR). While the published SAR primarily explores pyrazole-ring substitutions, the structure–activity trends demonstrate that electron-donating groups in the ortho position of the aryl system enhance receptor binding compared to the unsubstituted phenyl baseline [1]. The target compound's ortho-methoxy configuration is therefore predicted to confer greater CaSR potency relative to the para-methoxy isomer (CAS 1856060-36-0), although direct head-to-head data are not yet available in the primary literature.
| Evidence Dimension | CaSR activation potency (EC₅₀) in a cell-based assay |
|---|---|
| Target Compound Data | Predicted to be more potent than para-methoxy analog based on SAR trends; exact EC₅₀ not yet reported |
| Comparator Or Baseline | Unsubstituted phenyl analog: EC₅₀ ≈ 1–10 μM (class representative); methoxy-substituted analogs: 2- to 3-fold improvement over unsubstituted [1] |
| Quantified Difference | Estimated 2- to 3-fold potency gain for methoxy-substituted analogs vs. unsubstituted phenyl; ortho vs. para quantitative difference not established |
| Conditions | Human CaSR expressed in HEK293 cells; FLIPR-based calcium mobilization assay [1] |
Why This Matters
For researchers targeting the calcium-sensing receptor, selecting the ortho-methoxy regioisomer increases the probability of achieving measurable pharmacological activity at lower compound concentrations, reducing material costs in screening campaigns.
- [1] Yang, J., et al. Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. J. Med. Chem. 2009, 52, 6537–6540. PMID: 19874063. View Source
